(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid is a complex organic compound with a unique structure that includes a benzotriazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzotriazinyl group and its subsequent attachment to the pentanoic acid backbone. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid exerts its effects involves its interaction with specific molecular targets. The benzotriazinyl group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]butanoic acid
- (2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]hexanoic acid
Uniqueness
What sets (2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets
Properties
CAS No. |
958984-56-0 |
---|---|
Molecular Formula |
C16H20N4O4 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C16H20N4O4/c1-10(2)9-13(16(23)24)17-14(21)7-8-20-15(22)11-5-3-4-6-12(11)18-19-20/h3-6,10,13H,7-9H2,1-2H3,(H,17,21)(H,23,24)/t13-/m0/s1 |
InChI Key |
FVPNTUBWOQGYPQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CCN1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCN1C(=O)C2=CC=CC=C2N=N1 |
solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.